![molecular formula C25H18N2 B5180200 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ belongs to the class of benzoquinoline derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to possess antioxidant activity, which may help to protect against oxidative stress. This compound has also been found to modulate the activity of various neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has several advantages for use in lab experiments. It is readily available in high purity and can be synthesized in large quantities. This compound has also been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of results.
未来方向
There are several future directions for 1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline research. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound's potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential off-target effects. Overall, this compound is a promising compound for scientific research, and further investigation may lead to the development of novel therapeutics for a variety of diseases.
合成方法
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a reducing agent to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it readily available for research purposes.
科学研究应用
1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anti-microbial activity against a variety of bacterial and fungal strains.
属性
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-17-8-10-19(11-9-17)22-15-24(20-6-4-14-26-16-20)27-23-13-12-18-5-2-3-7-21(18)25(22)23/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWBHFOPJPVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
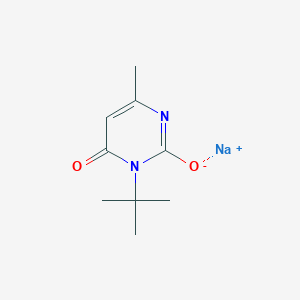
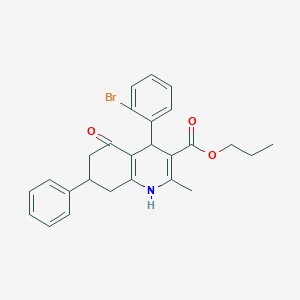
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
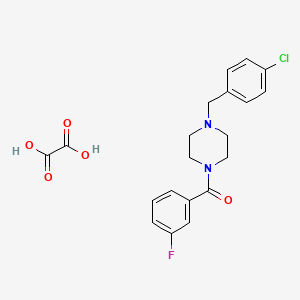
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
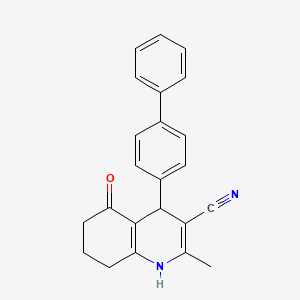
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
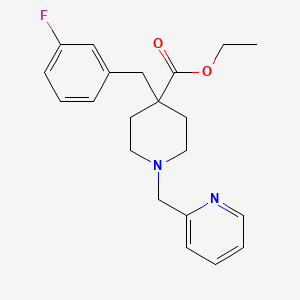
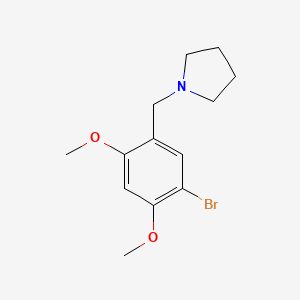
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

